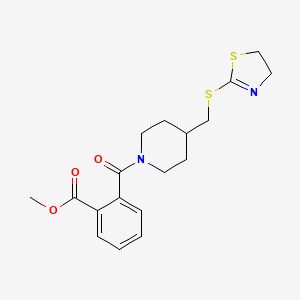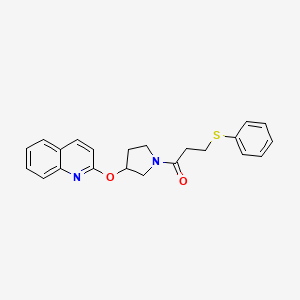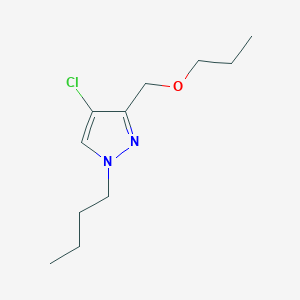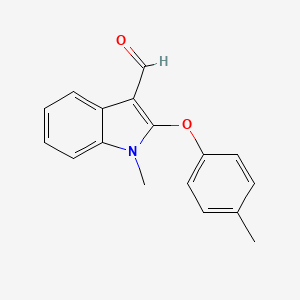![molecular formula C14H18N2OS B2422556 1-(1-(Benzo[b]thiophen-3-yl)propan-2-yl)-3-ethylurea CAS No. 2034228-44-7](/img/structure/B2422556.png)
1-(1-(Benzo[b]thiophen-3-yl)propan-2-yl)-3-ethylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-(1-(Benzo[b]thiophen-3-yl)propan-2-yl)-3-ethylurea” is a chemical compound that belongs to the class of heterocyclic compounds known as thiophenes . Thiophene and its substituted derivatives are very important in the field of medicinal chemistry . They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .
Synthesis Analysis
The synthesis of thiophene derivatives involves various methods such as the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .
Molecular Structure Analysis
The molecular structure of “1-(1-(Benzo[b]thiophen-3-yl)propan-2-yl)-3-ethylurea” is likely to be influenced by the arylpiperazine moiety and benzo[b]thiophene ring substitutions . The most promising analogue, 1-(benzo[b]thiophen-2-yl)-3-(4-(pyridin-2-yl)piperazin-1-yl)propan-1-one (7e), displayed micromolar affinity (Ki = 2.30 μM) toward 5-HT1A sites .
Chemical Reactions Analysis
The chemical reactions of “1-(1-(Benzo[b]thiophen-3-yl)propan-2-yl)-3-ethylurea” are likely to be influenced by the arylpiperazine moiety and benzo[b]thiophene ring substitutions . The most promising analogue, 1-(benzo[b]thiophen-2-yl)-3-(4-(pyridin-2-yl)piperazin-1-yl)propan-1-one (7e), displayed micromolar affinity (Ki = 2.30 μM) toward 5-HT1A sites .
Physical And Chemical Properties Analysis
Thiophene, the core structure of “1-(1-(Benzo[b]thiophen-3-yl)propan-2-yl)-3-ethylurea”, is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It has the molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .
Aplicaciones Científicas De Investigación
- Anti-inflammatory : Thiophenes exhibit anti-inflammatory effects, making them potential candidates for managing inflammatory conditions .
Material Science
Thiophenes find applications beyond medicine. In material science:
- Light-emitting diodes (LEDs) : Thiophene-containing compounds contribute to the fabrication of efficient LEDs . Their unique electronic properties make them suitable for this purpose.
Corrosion Inhibition
Thiophenes are used as inhibitors of metal corrosion. Their presence helps protect metals from environmental degradation and rusting .
Receptor Ligands
Specific thiophene derivatives, such as 1-(Benzo[b]thiophen-3-yl)propan-2-yl)-3-ethylurea, serve as receptor ligands. For instance:
- Cannabinoid receptor ligand : This compound interacts with cannabinoid receptors, potentially influencing neurological processes .
5-HT1A Receptor Affinity
In drug discovery, understanding the influence of structural modifications is crucial. Researchers have evaluated the affinity of benzo[b]thiophene derivatives toward 5-HT1A receptors . Such investigations aid in designing more effective drugs.
Shah, R., & Verma, P. K. (2018). Therapeutic importance of synthetic thiophene. BMC Chemistry, 12(1), 137. Read more Deep-Red Phosphorescent Iridium(III) Complexes Containing 1-(Benzo[b]thiophen-3-yl)propan-2-yl)-3-ethylurea. Journal of Fluorescence, 24(6), 1767–1773 (2014). Read more Synthesis of 2-substituted benzo[b]thiophene via a Pd-catalyzed cyclization reaction. RSC Advances, 7(6), 3429–3432 (2017). Read more Synthesis, Docking Studies and Biological Evaluation of Benzo[b]thiophene-2-yl-3-(4-arylpiperazin-1-yl)-propan-1-one Derivatives as 5-HT1A Receptor Ligands. Molecules, 17(2), 1388–1400 (2012). Read more
Mecanismo De Acción
Target of Action
The primary target of 1-(1-(Benzo[b]thiophen-3-yl)propan-2-yl)-3-ethylurea is the 5-HT1A serotonin receptors . These receptors play a crucial role in regulating numerous physiological functions, including thermoregulation, vasoconstriction, sexual behavior, appetite, and sleep . They have also been implicated in the pathophysiology of several psychiatric disorders such as depression and anxiety .
Mode of Action
The compound interacts with its targets through electrostatic interactions . The influence of the arylpiperazine moiety and benzo[b]thiophene ring substitutions on binding affinity has been studied . The most promising analogue, 1-(benzo[b]thiophen-2-yl)-3-(4-(pyridin-2-yl)piperazin-1-yl)propan-1-one, displayed micromolar affinity (K = 2.30 μM) toward 5-HT1A sites .
Result of Action
Given its affinity for 5-ht1a receptors, it can be inferred that the compound likely influences the physiological functions regulated by these receptors, potentially offering therapeutic benefits for conditions such as depression and anxiety .
Direcciones Futuras
Thiophene and its derivatives, including “1-(1-(Benzo[b]thiophen-3-yl)propan-2-yl)-3-ethylurea”, have shown a wide range of therapeutic properties, attracting great interest in industry as well as academia . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists to synthesize and investigate new structural prototypes with more effective pharmacological activity .
Propiedades
IUPAC Name |
1-[1-(1-benzothiophen-3-yl)propan-2-yl]-3-ethylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2OS/c1-3-15-14(17)16-10(2)8-11-9-18-13-7-5-4-6-12(11)13/h4-7,9-10H,3,8H2,1-2H3,(H2,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUSXNCJQUYZSGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)NC(C)CC1=CSC2=CC=CC=C21 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Ethyl-5-((4-nitrophenyl)(4-phenylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2422473.png)
![2-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-(furan-2-ylmethyl)acetamide](/img/structure/B2422475.png)



![N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2422480.png)

![5-oxo-N-[2-(trifluoromethyl)phenyl]-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2422483.png)

![Methyl 2-({[(1-cyano-1-cyclopropylethyl)carbamoyl]methyl}amino)-5-methylbenzoate](/img/structure/B2422486.png)

![1-(Piperidin-1-yl)-2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)ethanone](/img/structure/B2422488.png)

![N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2422496.png)